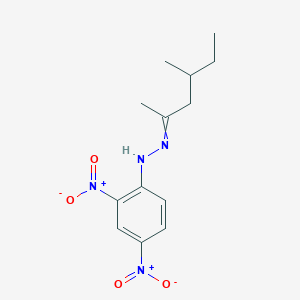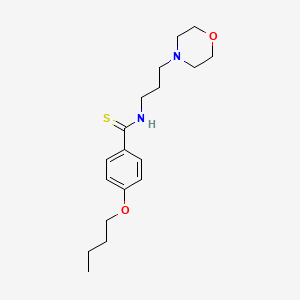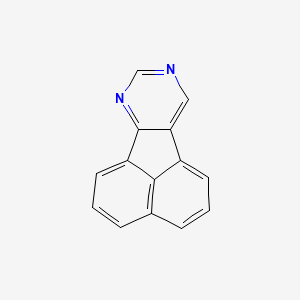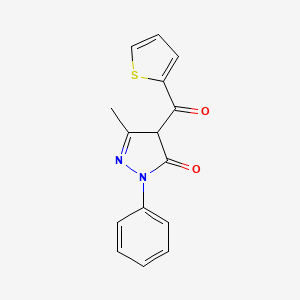![molecular formula C9H24ClNO6P2 B14678875 [(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride CAS No. 32545-68-9](/img/structure/B14678875.png)
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride is a chemical compound with the molecular formula C₉H₂₄ClNO₆P₂ It is known for its unique structure, which includes an octylamino group attached to a methanediyl bis(phosphonic acid) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride typically involves the reaction of octylamine with a suitable phosphonic acid derivative. One common method is the reaction of octylamine with methanediylbis(phosphonic acid) under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine derivatives.
Substitution: The octylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine compounds.
Scientific Research Applications
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic and inorganic compounds.
Medicine: It may be explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride can be compared with other similar compounds, such as:
Methanediylbis(phosphonic acid): Lacks the octylamino group, which may affect its reactivity and applications.
Octylphosphonic acid: Contains a single phosphonic acid group, making it less versatile in certain reactions.
Aminomethanediylbis(phosphonic acid): Similar structure but with different alkyl groups, leading to variations in properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
32545-68-9 |
|---|---|
Molecular Formula |
C9H24ClNO6P2 |
Molecular Weight |
339.69 g/mol |
IUPAC Name |
[(octylamino)-phosphonomethyl]phosphonic acid;hydrochloride |
InChI |
InChI=1S/C9H23NO6P2.ClH/c1-2-3-4-5-6-7-8-10-9(17(11,12)13)18(14,15)16;/h9-10H,2-8H2,1H3,(H2,11,12,13)(H2,14,15,16);1H |
InChI Key |
GUEQLOCEXRZOOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(P(=O)(O)O)P(=O)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


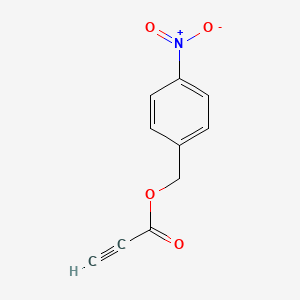




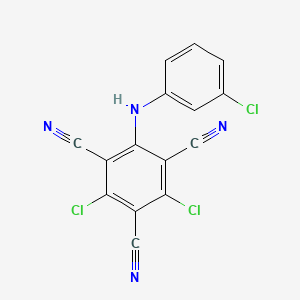
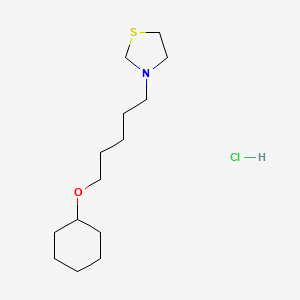

![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)

